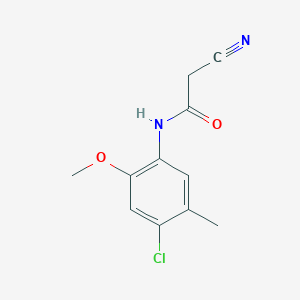

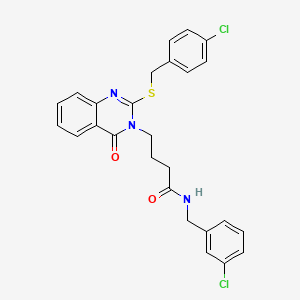

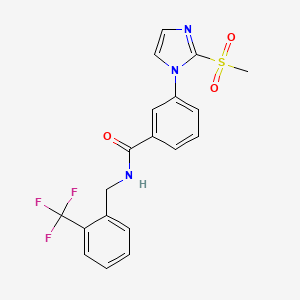

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide (CMMC) is a chemical compound that has been widely studied for its potential applications in scientific research. CMMC has been found to possess a wide range of biochemical and physiological properties, making it a useful tool for laboratory experiments.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides and Metabolites in Liver Microsomes

The study by Coleman et al. (2000) delves into the metabolism of various chloroacetamide herbicides, including acetochlor and metolachlor, highlighting their carcinogenic properties in rats. The research emphasizes the metabolism of these compounds into important intermediates like CDEPA and CMEPA, which are further metabolized to compounds such as DEA and MEA. These metabolites undergo bioactivation to potentially carcinogenic products. The study also notes the role of cytochrome P450 isoforms, specifically CYP3A4 and CYP2B6, in the metabolism of these herbicides in human liver microsomes, suggesting a complex metabolic pathway involving these enzymes Coleman et al., 2000.

Anticancer Properties of Chloroacetamide Derivatives

Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives

In this research, Vinayak et al. (2014) synthesized novel 2-chloro-N-aryl substituted acetamide derivatives, which exhibited cytotoxicity against various human leukemic cell lines. The study identified specific compounds with high cytotoxic potential on certain cell lines, suggesting the potential of these derivatives in developing anticancer treatments Vinayak et al., 2014.

Environmental Impact and Degradation

Photodegradation of Metolachlor and Production of Monochloroacetic Acid

Wilson and Mabury (2000) investigated the photolysis of metolachlor, a chloroacetamide herbicide, focusing on the production of monochloroacetic acid (MCA) during the process. The study highlights the conversion rates of metolachlor to MCA and the stability of MCA in different environments, contributing to our understanding of the environmental fate of this compound Wilson & Mabury, 2000.

Antitumor Agents

Evaluation of 4-Amino-2H-benzo[h]chromen-2-one (ABO) Analogs as Antitumor Agents

This study by Dong et al. (2010) explored the design, synthesis, and evaluation of ABO analogs for their antitumor properties. The research identified specific analogs with promising cell growth inhibitory activity, providing insights into the potential use of these compounds in cancer treatment Dong et al., 2010.

Photostability and Kinetics

Kinetic Stabilizing Effect of 4-N-methylacetamido Substituent on Phenylnitrenium Ion

Ruane and McCLELLAND (2001) studied the photolysis of 4-(N-methylacetamido)phenyl azide and the formation of the corresponding phenylnitrenium ion. The research offers valuable information about the kinetic stability of the nitrenium ion and its interactions with different quenchers, providing a fundamental understanding of the photostability and reactivity of these ions Ruane & McCLELLAND, 2001.

Properties

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-cyanoacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-7-5-9(14-11(15)3-4-13)10(16-2)6-8(7)12/h5-6H,3H2,1-2H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAAAQZKLKWUON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2354184.png)

![Propyl 4-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate](/img/structure/B2354185.png)